

Spectroscopic Characterization of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *trans-3-(3-Pyridyl)acrylic acid*

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **trans-3-(3-Pyridyl)acrylic acid**. This document details the experimental protocols for acquiring NMR spectra and presents a comprehensive analysis of the proton (^1H) NMR data. Additionally, predicted carbon-13 (^{13}C) NMR chemical shift ranges are provided to aid in spectral interpretation.

Introduction

trans-3-(3-Pyridyl)acrylic acid is a heterocyclic organic compound with applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This guide serves as a practical resource for researchers working with **trans-3-(3-Pyridyl)acrylic acid**, providing the necessary data and protocols for its spectroscopic characterization.

NMR Spectroscopic Data

The following tables summarize the ^1H and predicted ^{13}C NMR data for **trans-3-(3-Pyridyl)acrylic acid**.

^1H NMR Data

The proton NMR spectrum of **trans-3-(3-Pyridyl)acrylic acid** was recorded in dimethyl sulfoxide- d_6 (DMSO- d_6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for **trans-3-(3-Pyridyl)acrylic acid** in DMSO- d_6 ^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.6	br s	-	COOH
8.870	d	1.8	H-2 (pyridyl)
8.600	dd	4.7, 1.7	H-6 (pyridyl)
8.159	dt	8.0, 1.8	H-4 (pyridyl)
7.644	d	16.1	H- β (vinylic)
7.46	dd	8.0, 4.7	H-5 (pyridyl)
6.713	d	16.1	H- α (vinylic)

br s = broad singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets

Predicted ^{13}C NMR Data

Experimental ^{13}C NMR data for **trans-3-(3-Pyridyl)acrylic acid** was not available in the searched resources. The following table provides predicted chemical shift ranges based on the analysis of similar compounds, including acrylic acid and pyridine derivatives. These predictions are intended to guide the interpretation of an experimental spectrum.

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for **trans-3-(3-Pyridyl)acrylic acid**

Predicted Chemical Shift (δ) ppm	Assignment
165 - 175	COOH
145 - 155	C-2, C-6 (pyridyl)
135 - 145	C-4 (pyridyl)
130 - 140	C- β (vinyllic)
120 - 130	C-5 (pyridyl)
115 - 125	C- α (vinyllic)
130 - 140	C-3 (pyridyl)

Experimental Protocols

This section outlines a general protocol for the preparation and acquisition of NMR spectra for **trans-3-(3-Pyridyl)acrylic acid**.

Sample Preparation for NMR Spectroscopy

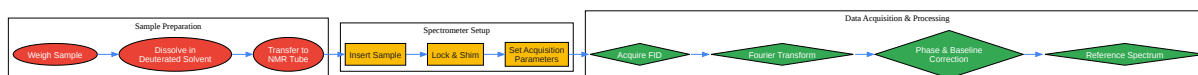
A standard protocol for preparing a sample for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh 5-10 mg of **trans-3-(3-Pyridyl)acrylic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent. DMSO- d_6 is a good choice due to the compound's solubility and the reported data in this solvent.
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
- **Mixing:** Gently agitate or vortex the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtering (if necessary):** If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.

- Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data:

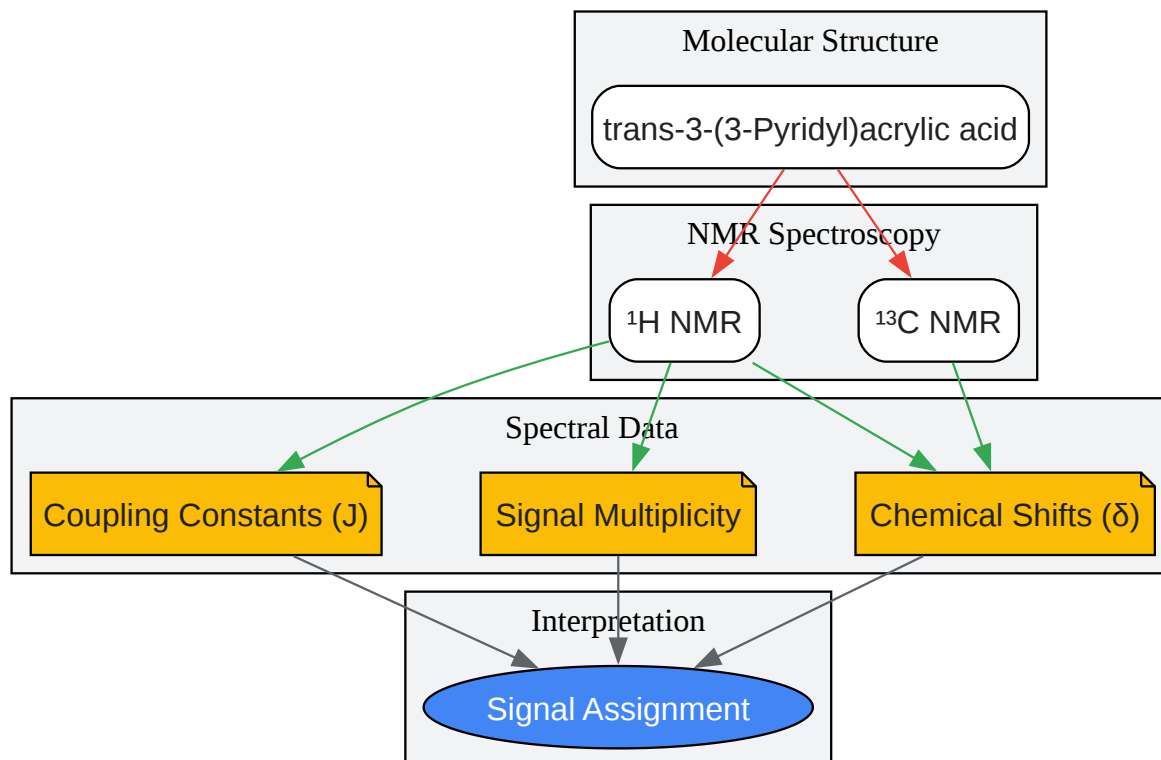


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Caption: Workflow for NMR data acquisition.

Structural Elucidation and Signal Assignment

The structure of **trans-3-(3-Pyridyl)acrylic acid** and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR data.



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References

- 1. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) ¹H NMR spectrum [chemicalbook.com]
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